molecular formula C10H11ClFN3O B2847584 1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1417634-42-4

1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride

Cat. No.: B2847584
CAS No.: 1417634-42-4
M. Wt: 243.67
InChI Key: TWJDFEJPPOUGNP-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2-fluorophenyl group and an ethylamine side chain at position 2, forming a hydrochloride salt. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and diverse bioactivity, including antimicrobial, anticancer, and herbicidal properties . The hydrochloride salt improves aqueous solubility, a critical factor for pharmacokinetics .

Properties

IUPAC Name

1-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O.ClH/c1-6(12)9-13-14-10(15-9)7-4-2-3-5-8(7)11;/h2-6H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJDFEJPPOUGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride typically involves the following steps:

  • Formation of the 2-Fluorophenyl Group: The starting material is often a 2-fluorophenyl derivative, which undergoes further reactions to introduce the oxadiazole ring.

  • Oxadiazole Ring Formation: The oxadiazole ring is formed through cyclization reactions, often involving hydrazine derivatives and carboxylic acids or their derivatives.

  • Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and other advanced techniques may be employed to optimize the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using various nucleophiles.

  • Cyclization: Cyclization reactions are crucial in forming the oxadiazole ring, often involving intramolecular reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles such as amines, alcohols, or halides

  • Cyclization: Hydrazine derivatives, carboxylic acids, or their derivatives

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the compound

  • Reduction products: Reduced forms of the compound

  • Substitution products: Substituted derivatives at the fluorophenyl group

  • Cyclization products: Oxadiazole derivatives

Scientific Research Applications

  • Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules.

  • Biology: It can be employed in biological studies to understand the effects of fluorophenyl groups on biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, leading to biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position Variations

a) 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride (CAS: 1221725-41-2)
  • Structure : Fluorine at the para position of the phenyl ring; 1,2,4-oxadiazole isomer.
  • Molecular Formula : C₁₀H₁₁ClFN₃O.
  • Molecular Weight : 243.67 g/mol.
  • Key Differences :
    • The para-fluorine substituent may reduce steric hindrance compared to the ortho position, altering target affinity.
    • 1,2,4-oxadiazole isomerism affects electronic distribution and metabolic stability .
b) 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, Oxalic Acid (CAS: 1343826-89-0)
  • Structure : Ethoxymethyl group replaces the fluorophenyl moiety.
  • Molecular Formula : C₇H₁₃N₃O₅ (oxalic acid salt).
  • Key Differences: The ethoxymethyl group enhances hydrophilicity but lacks aromatic π-π stacking capabilities.

Heteroatom and Functional Group Modifications

a) {[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine Hydrochloride
  • Structure : Ethylthio (-S-CH₂CH₃) group at position 5.
  • Molecular Formula : C₅H₁₀ClN₃OS.
  • Molecular Weight : 195.68 g/mol.
  • Key Differences :
    • Sulfur’s larger atomic size and polarizability may improve metal-binding affinity but reduce metabolic stability due to oxidation susceptibility.
    • Lower logP compared to fluorophenyl derivatives, affecting membrane permeability .
b) 1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine (CAS: 1343826-89-0)
  • Structure : Isopropyloxymethyl substituent.
  • Enhanced solubility in non-polar solvents due to branched alkoxy chain .

Physicochemical and Pharmacokinetic Properties

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 1.8 12.5 (Water) 215–220
4-Fluorophenyl Analog 1.6 15.2 (Water) 198–202
Ethoxymethyl Derivative 0.9 28.7 (Water) 185–190
Ethylthio Derivative 1.2 9.4 (Water) 210–215

Notes:

  • The target compound’s higher logP (1.8 vs. 1.6 for the para-fluoro analog) suggests better membrane penetration.
  • Ethoxymethyl derivatives exhibit superior solubility due to polar ether groups but lower bioactivity .

Biological Activity

1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is a synthetic compound with potential biological activities that have garnered interest in pharmaceutical research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the presence of a fluorophenyl group attached to an oxadiazole ring, which is known for its diverse biological properties. The molecular formula is C13H15ClFN3OC_{13}H_{15}ClFN_3O with a molecular weight of 283.73 g/mol.

PropertyValue
Molecular FormulaC13H15ClFN3O
Molecular Weight283.73 g/mol
IUPAC Name1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
AppearancePowder

Antitumor Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antitumor properties. For instance, studies have shown that derivatives of oxadiazole can inhibit cell proliferation in various cancer cell lines. The structure–activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances cytotoxicity.

In a study involving similar oxadiazole derivatives, compounds demonstrated IC50 values ranging from 1.61mug/mL1.61\\mu g/mL to 1.98mug/mL1.98\\mu g/mL against specific cancer cell lines, indicating promising antitumor activity . The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with key regulatory proteins involved in cell survival.

Antimicrobial Activity

The antimicrobial efficacy of 1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride has also been explored. A study assessing the antibacterial properties of related compounds revealed moderate to strong activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

These results suggest that the compound may serve as a potential lead for developing new antibiotics .

The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets. The oxadiazole ring can form hydrogen bonds and engage in π-stacking interactions with DNA and proteins, which may disrupt cellular functions and lead to cell death.

Case Studies

Case Study 1: Antitumor Efficacy

In a recent study published in MDPI, derivatives similar to 1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride were tested against Jurkat T cells and A431 epidermoid carcinoma cells. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of oxadiazole derivatives demonstrated that structural modifications could lead to enhanced antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize solvent polarity to enhance intermediate stability .

Basic: How is structural characterization performed for this compound?

Answer:
A combination of spectroscopic and analytical techniques is used:

Technique Application Example Data
¹H/¹³C NMR Confirm fluorophenyl and oxadiazole protons/carbonsδ 7.2–8.1 ppm (aromatic H), δ 160–165 ppm (oxadiazole C=O)
FT-IR Identify NH₂ (3300–3500 cm⁻¹) and C=N (1600 cm⁻¹)
LC-MS Verify molecular ion ([M+H]⁺ = 243.67) and purity
XRD Resolve crystal structure (if crystalline)

Basic: What are the solubility and stability profiles under laboratory conditions?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), partially in ethanol; insoluble in hexane .
  • Stability : Store at 2–8°C in airtight containers. Degrades under prolonged UV exposure; confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Advanced: What mechanistic hypotheses explain its potential biological activity?

Answer:
The 2-fluorophenyl and oxadiazole groups suggest interactions with:

  • Enzyme Targets : Inhibit kinases or proteases via H-bonding (oxadiazole N-O) and π-π stacking (fluorophenyl) .
  • Receptor Binding : Fluorine enhances lipophilicity and CNS penetration; test via radioligand assays (e.g., serotonin receptors) .
    Experimental Design :
  • Use in vitro assays (e.g., enzyme inhibition IC₅₀, cell viability MTT).
  • Compare with analogs (e.g., 4-fluorophenyl derivatives) to isolate substituent effects .

Advanced: How does the 2-fluorophenyl substituent influence structure-activity relationships (SAR)?

Answer:
The 2-fluorophenyl group impacts:

  • Electron Distribution : Ortho-fluorine induces steric hindrance, altering binding pocket compatibility vs. para-substituted analogs .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation; validate via microsomal stability assays .
    SAR Study Design :
  • Synthesize analogs with varying substituents (e.g., Cl, OCH₃ at phenyl position 2).
  • Correlate logP values (HPLC-derived) with cellular uptake .

Advanced: What analytical methods quantify trace impurities in bulk samples?

Answer:

  • HPLC-PDA : Use C18 columns (acetonitrile:water + 0.1% TFA) to resolve unreacted precursors (retention time ~8–12 min) .
  • GC-MS : Detect volatile byproducts (e.g., residual POCl₃) .
  • Elemental Analysis : Confirm Cl⁻ content (theoretical: 14.54%) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Purity Variations : Impurities >1% skew IC₅₀ values; re-test batches via LC-MS .
  • Assay Conditions : Differences in pH (e.g., serum-free vs. serum-containing media) alter bioavailability .
    Resolution Strategy :
  • Standardize protocols (e.g., ATP-based luminescence for cytotoxicity).
  • Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What strategies optimize pharmacological properties?

Answer:

  • Bioisosteric Replacement : Swap oxadiazole with 1,2,4-triazole to enhance metabolic stability .
  • Prodrug Design : Acetylate the amine to improve oral bioavailability .
  • Co-crystallization : Screen counterions (e.g., succinate) to enhance solubility .

Advanced: What safety protocols are recommended despite limited SDS data?

Answer:

  • Handling : Use PPE (nitrile gloves, lab coat) and conduct reactions in fume hoods.
  • Waste Disposal : Neutralize HCl byproducts with NaHCO₃ before disposal .
  • Emergency Measures : Flush eyes/skin with water for 15 min; seek medical evaluation for ingestion .

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